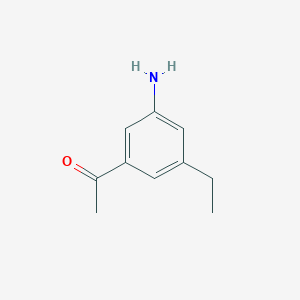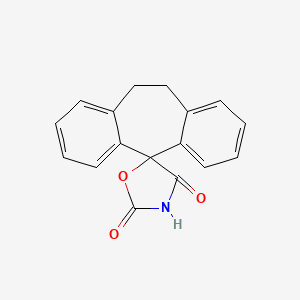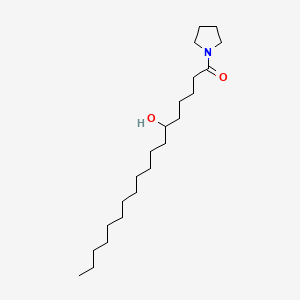![molecular formula C15H23BN4O4S B13976710 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a pyrazole ring, an azetidine ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 5,5-dimethyl-1,3,2-dioxaborinane with an appropriate halogenated precursor under palladium-catalyzed cross-coupling conditions.
Pyrazole Ring Formation: The pyrazole ring can be constructed via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Final Coupling: The final step involves coupling the boronate ester, pyrazole, and azetidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester and pyrazole moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the azetidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include boronic acids or pyrazole N-oxides.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted azetidine or pyrazole derivatives.
科学研究应用
Chemistry
Catalysis: The boronate ester moiety makes this compound a potential candidate for use in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The unique combination of functional groups may impart biological activity, making it a candidate for drug discovery and development.
Bioconjugation: The compound can be used to modify biomolecules for various applications, including imaging and targeted drug delivery.
Industry
Materials Science: The compound’s structural features may make it useful in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can form reversible covalent bonds with diols, which is useful in bioconjugation and enzyme inhibition.
相似化合物的比较
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile
- 4- (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diphenylaniline
Uniqueness
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is unique due to its combination of a boronate ester, pyrazole, azetidine, and nitrile groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar functional groups.
属性
分子式 |
C15H23BN4O4S |
|---|---|
分子量 |
366.2 g/mol |
IUPAC 名称 |
2-[3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C15H23BN4O4S/c1-4-25(21,22)19-9-15(10-19,5-6-17)20-8-13(7-18-20)16-23-11-14(2,3)12-24-16/h7-8H,4-5,9-12H2,1-3H3 |
InChI 键 |
JGKQNQCDHLEPEC-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CN(N=C2)C3(CN(C3)S(=O)(=O)CC)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


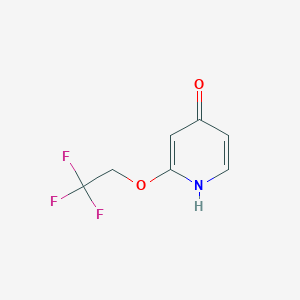
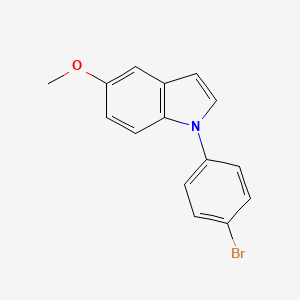
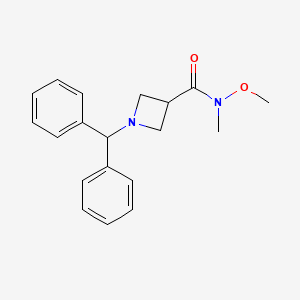
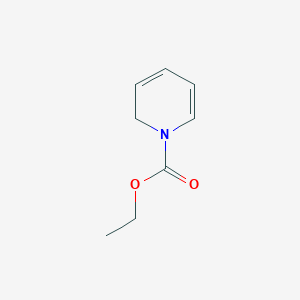
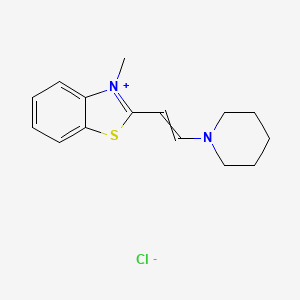
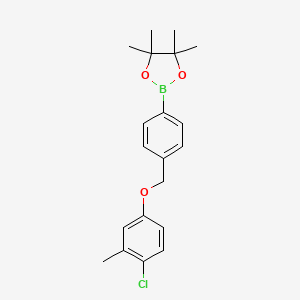
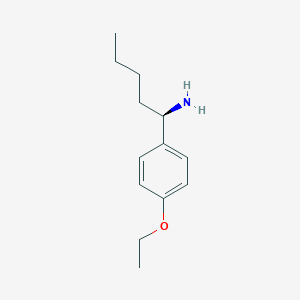
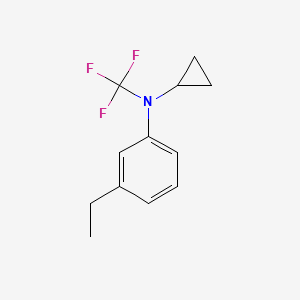
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

